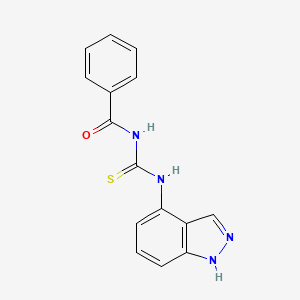

N-(1H-indazol-4-ylcarbamothioyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-4-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-5-2-1-3-6-10)18-15(21)17-12-7-4-8-13-11(12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCASUVLRCBGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329562 | |

| Record name | N-(1H-indazol-4-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824415 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54768-43-3 | |

| Record name | N-(1H-indazol-4-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Carbamothioyl Containing Scaffolds in Modern Medicinal Chemistry

The carbamothioyl, or thiourea (B124793), scaffold is a versatile and highly valued functional group in medicinal chemistry. Its unique electronic and structural properties, conferred by the presence of sulfur and nitrogen atoms, allow it to act as a flexible linker and a potent hydrogen bond donor. This facilitates strong and specific interactions with a variety of biological targets.

Thiourea derivatives have demonstrated a remarkable breadth of pharmacological activities. mersin.edu.trnih.gov These include:

Anticancer Activity: Many thiourea-containing compounds exhibit potent antiproliferative effects against various cancer cell lines by targeting key enzymes and signaling pathways involved in carcinogenesis. nih.gov

Enzyme Inhibition: The thiourea moiety is a key pharmacophore for the design of enzyme inhibitors, targeting metalloenzymes and kinases through its metal-chelating and hydrogen-bonding capabilities.

Antimicrobial and Antiviral Properties: The scaffold is integral to numerous compounds showing significant activity against a range of pathogens, including bacteria, fungi, and viruses. mersin.edu.tr

Anti-inflammatory and Antioxidant Effects: Derivatives have also been noted for their capacity to modulate inflammatory pathways and combat oxidative stress. mersin.edu.trnih.gov

The structural flexibility of the thiourea linker allows for the strategic positioning of different substituents, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize binding affinity and selectivity for specific biological targets.

The Indazole Nucleus As a Privileged Scaffold in Bioactive Compounds

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgfrontiersin.org This designation is due to its frequent appearance in compounds with a wide array of biological activities and its presence in numerous FDA-approved drugs. nih.govnih.gov The indazole nucleus can act as a bioisosteric replacement for other aromatic systems, such as indole (B1671886) or phenol, often leading to improved metabolic stability and pharmacokinetic profiles. nih.govnih.gov

The therapeutic applications of indazole-containing compounds are extensive and well-documented. ciac.jl.cnnih.gov Marketed drugs incorporating the indazole core include:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov

Niraparib: A PARP inhibitor for the treatment of ovarian cancer. nih.gov

Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. nih.gov

Benzydamine: A non-steroidal anti-inflammatory drug. rsc.org

The indazole scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules, particularly protein kinases, underpins its success in drug design. nih.gov Research has consistently shown that indazole derivatives possess potent activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer effects. rsc.orgnih.gov

The Benzamide Moiety in Drug Discovery and Development

The benzamide (B126) moiety, an aromatic ring attached to an amide functional group, is another cornerstone of drug design. It is a common feature in a multitude of clinically successful drugs and serves as a versatile building block for creating new therapeutic agents. rsc.orgnih.gov The amide group is a key structural element that can participate in hydrogen bonding, a critical interaction for molecular recognition at receptor binding sites.

Benzamide derivatives are known for a wide spectrum of pharmacological activities. nih.gov They are particularly prominent in the field of neuroscience, with many antipsychotic drugs, such as sulpiride (B1682569) and amisulpride, belonging to this class. rsc.orgnih.gov These drugs typically exert their effects by acting as antagonists at dopamine (B1211576) receptors. nih.govciac.jl.cn Beyond their use as antipsychotics, benzamide-containing molecules have been developed and investigated for various other therapeutic purposes:

Anticancer Agents: As inhibitors of enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).

Anti-inflammatory and Analgesic Drugs. nih.govnih.gov

Antimicrobial Agents. nih.gov

Cardiovascular Drugs. nih.gov

The phenyl ring of the benzamide can be readily substituted, allowing for the modulation of a compound's physicochemical properties, such as lipophilicity and electronic distribution, to enhance its efficacy, selectivity, and pharmacokinetic parameters.

Rationale for Comprehensive Academic Investigation of N 1h Indazol 4 Ylcarbamothioyl Benzamide Derivatives

Strategic Approaches to the Synthesis of this compound Corevulcanchem.comuzh.ch

Precursor Synthesis and Functionalization of Indazole and Benzamide Moietiesvulcanchem.comchemicalbook.commdpi.commdpi.com

The construction of the target molecule begins with the synthesis of two key intermediates: 4-amino-1H-indazole and benzoyl isothiocyanate.

The synthesis of 4-amino-1H-indazole is typically achieved through a two-step sequence starting from 1H-indazole. The initial step involves the nitration of the indazole ring to produce 4-nitro-1H-indazole. Subsequent selective reduction of the nitro group yields the desired 4-amino-1H-indazole. vulcanchem.com This reduction can be carried out using various reagents, with methods like catalytic hydrogenation or reduction with metals such as tin(II) chloride in an alcoholic solvent being common for analogous nitroindazoles. researchgate.net

The second precursor, benzoyl isothiocyanate , is a crucial reagent that provides both the benzamide portion and the reactive isothiocyanate group. It is commonly synthesized by the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), ammonium (B1175870) thiocyanate (NH₄SCN), or sodium thiocyanate (NaSCN). google.comarkat-usa.orgtjnpr.org The reaction is typically performed in a dry solvent like acetone (B3395972) or dichloromethane. google.comchemicalbook.com In some procedures, the benzoyl isothiocyanate is generated in situ and used immediately in the subsequent reaction without isolation. tjnpr.orgnih.gov This method involves reacting benzoyl chloride and a thiocyanate salt and then adding the amine component directly to the reaction mixture. nih.gov

Formation of the Carbamothioyl Linkage in Analogous Systemsuzh.chresearchgate.net

The final and key step in the synthesis is the formation of the N-acyl thiourea (B124793) (carbamothioyl) linkage. This is achieved through the nucleophilic addition of the amino group of 4-amino-1H-indazole to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) in benzoyl isothiocyanate. vulcanchem.comnih.gov

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to prevent side reactions. vulcanchem.com The process involves stirring a solution of 4-aminoindazole and adding the benzoyl isothiocyanate, often at reduced temperatures (e.g., 0–5°C) to control the reaction rate. vulcanchem.com The resulting product, this compound, precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent like ethanol, with reported yields in the range of 65–72%. vulcanchem.com This reaction is a well-established method for creating a wide variety of N-acyl thiourea derivatives. uzh.chnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Researchuzh.chchemicalbook.commdpi.comnih.govnih.gov

Confirming the structure of newly synthesized compounds like this compound requires a combination of advanced spectroscopic techniques. High-resolution NMR, FT-IR, and mass spectrometry provide complementary information that, when combined, allows for unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmationvulcanchem.comuzh.chchemicalbook.commdpi.commdpi.comnih.govnih.gov

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical data.

¹H NMR: The proton NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals key signals that confirm the structure. The protons of the N-H groups are particularly diagnostic, appearing as singlets at very downfield chemical shifts due to hydrogen bonding and the electronic environment. For the target compound, characteristic signals are observed around δ 12.85 ppm (indazole N1–H) and δ 10.92 ppm (thiourea N–H). vulcanchem.com The aromatic region of the spectrum, typically between δ 7.45 and 8.15 ppm, shows a complex multiplet integrating to the nine protons of the benzamide and indazole rings. vulcanchem.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The most downfield signals correspond to the carbon atoms of the thiocarbonyl (C=S) and carbonyl (C=O) groups. For this compound, these peaks are found at approximately δ 182.4 ppm (C=S) and δ 167.8 ppm (C=O). vulcanchem.com The various aromatic carbons of the indazole and benzamide rings appear in the δ 110.7–144.2 ppm range. vulcanchem.com In analogous N-acyl thiourea structures, the C=S carbon typically resonates around 178-180 ppm, and the C=O carbon is found around 169-170 ppm. mdpi.commdpi.com

The following table summarizes the key NMR data for the title compound.

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | Indazole N1–H | ~12.85 (s) |

| ¹H | Thiourea N–H | ~10.92 (s) |

| ¹H | Aromatic Protons | 7.45–8.15 (m) |

| ¹³C | C=S (Thiocarbonyl) | ~182.4 |

| ¹³C | C=O (Carbonyl) | ~167.8 |

| ¹³C | Aromatic Carbons | 110.7–144.2 |

| Data recorded in DMSO-d₆. vulcanchem.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Analysisuzh.chresearchgate.netnih.gov

FT-IR spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For N-acyl thiourea derivatives, the FT-IR spectrum is marked by several key absorption bands.

The N-H stretching vibrations of the amide and thioamide groups typically appear as sharp, medium-intensity peaks in the region of 3150–3410 cm⁻¹. nih.gov The carbonyl group (C=O) stretching vibration is observed as a strong, sharp band, typically in the range of 1670–1695 cm⁻¹. nih.gov The frequency is lower than a typical ketone due to conjugation with the adjacent nitrogen and phenyl ring. The spectrum also contains characteristic bands for the C=S bond, often found coupled with C-N stretching in the 1370-1395 cm⁻¹ region. nih.gov Additionally, vibrations associated with the aromatic rings (C=C stretching) are observed around 1500-1600 cm⁻¹. guidechem.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N–H | Stretching | 3150–3410 |

| C=O | Stretching | 1670–1695 |

| C=C (Aromatic) | Stretching | 1500–1600 |

| Thioamide (C=S, C-N) | Stretching | 1370–1395 |

| Data based on analogous N-acyl thiourea compounds. nih.govguidechem.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysisuzh.chchemicalbook.commdpi.com

HRMS is a powerful technique that provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Using techniques like electrospray ionization (ESI), the compound is ionized, typically by protonation to form the [M+H]⁺ ion.

For this compound (C₁₅H₁₂N₅OS), the calculated exact mass of the protonated molecule [M+H]⁺ is 310.0813. vulcanchem.com Experimental HRMS data would be expected to match this value to within a few parts per million (ppm), confirming the molecular formula. Further analysis of the fragmentation patterns in the mass spectrum (MS/MS) can provide additional structural information by showing the loss of specific fragments, such as the benzoyl group or parts of the indazole ring, further corroborating the proposed structure.

| Compound Name | Molecular Formula | Ion | Calculated m/z |

| This compound | C₁₅H₁₂N₅OS | [M+H]⁺ | 310.0813 |

| Data from reference vulcanchem.com. |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For compounds like this compound and its analogues, which possess multiple rotatable bonds and potential for various intermolecular interactions, X-ray crystallography is indispensable for elucidating their conformational preferences and supramolecular assembly.

The primary goals of crystallographic analysis for this class of compounds are to establish the absolute stereochemistry in chiral analogues and to perform a detailed conformational analysis of the flexible acylthiourea backbone. The spatial arrangement of the indazole, benzamide, and thiourea moieties is crucial for understanding structure-activity relationships.

Detailed Research Findings

While a specific crystal structure for this compound is not publicly available, analysis of closely related N-acylthiourea and indazole derivatives provides a robust framework for predicting its solid-state conformation. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide reveals the characteristic intramolecular N-H···O hydrogen bond, forming the S(6) ring. nih.gov In this structure, the two aromatic rings are positioned at a significant dihedral angle to each other. nih.gov Similarly, studies on N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and its bromo-substituted analogue also confirm the presence of the S(6) motif and describe the dihedral angles between the central planar fragment and the terminal aromatic rings. nih.govresearchgate.net

Based on these findings, a crystallographic investigation of this compound would be expected to yield detailed data on its molecular geometry and packing. The tables below represent the type of data that would be generated from such an analysis, based on typical values for related compounds.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₄OS |

| Formula Weight | 296.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.543(2) |

| b (Å) | 8.987(1) |

| c (Å) | 15.123(3) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (ų) | 1378.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.428 |

| R-factor (%) | 4.5 |

Table 2: Key Intramolecular Distances and Angles (Hypothetical)

| Bond/Angle | Value (Å or °) | Feature |

| C=S Bond Length | 1.685(3) Å | Typical double bond character |

| C=O Bond Length | 1.234(2) Å | Typical double bond character |

| N-H···O Distance | 2.05 Å | Intramolecular Hydrogen Bond |

| N-C-C-N Torsion Angle | 175.8° | Near planarity of the thiourea backbone |

| Dihedral Angle (Indazole/Phenyl) | 45.3° | Relative orientation of the aromatic systems |

Table 3: Intermolecular Hydrogen Bond Geometry (Hypothetical)

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| N(indazole)-H···N(indazole) | 0.88 | 2.15 | 3.012(4) | 165 | x, -y+1/2, z+1/2 |

| N(amide)-H···S=C | 0.86 | 2.54 | 3.385(3) | 170 | -x+1, -y, -z+1 |

These tables illustrate how X-ray crystallography provides a wealth of precise data, enabling a thorough understanding of the molecule's stereochemistry, preferred conformation, and the non-covalent interactions that govern its assembly in the solid state. This information is fundamental for computational modeling, rational drug design, and understanding the physicochemical properties of this compound and its analogues.

Based on a comprehensive search of available scientific literature, there are no specific studies or published data on the biological activity or preclinical pharmacological profiles of the chemical compound This compound or its direct derivatives.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for the specified outline, which includes:

In Vitro Biological Activity Spectrum

Anticancer and Antiproliferative Activity in Cell Lines

Kinase Inhibition Assays

Generating content for these sections without available data would result in speculation and unsubstantiated information, which contravenes the requirement for a scientifically accurate and authoritative article.

While the core components of the molecule—the indazole ring, the benzoyl group, and the thiourea linker—are individually known to be present in various biologically active compounds with antimicrobial, anticancer, and kinase inhibitory properties, no research has been published that investigates the specific combination and arrangement found in this compound.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, β-secretase, Cyclooxygenases)

Limited publicly available research data currently exists detailing the specific enzyme inhibitory activities of this compound. While derivatives of indazole and benzamide have been explored for their potential to inhibit various enzymes, specific studies on this particular compound's interaction with acetylcholinesterase, β-secretase, or cyclooxygenases are not extensively reported in the literature.

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Similarly, β-secretase (BACE1) is a primary therapeutic target in Alzheimer's disease research, as it is involved in the production of amyloid-β peptides. nih.govekb.eg The development of inhibitors for these enzymes is an active area of pharmaceutical research. nih.gov

While the broader class of indazole-containing compounds has been investigated for inhibitory activity against various kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Polo-like kinase 4 (PLK4), specific data for this compound is not available. researchgate.netnih.gov

Receptor Modulation Studies (e.g., Neuronal Nicotinic Receptors)

Detailed studies focusing on the modulation of neuronal nicotinic receptors by this compound are not prominently featured in the current scientific literature. The interaction of novel compounds with these receptors is a significant area of research for potential therapeutic applications in neurological disorders. However, specific data outlining the binding affinity or modulatory effects of this particular compound on neuronal nicotinic receptors has not been identified.

Preclinical In Vivo Efficacy Assessment in Animal Models

Efficacy in Established Disease Models (e.g., Anti-staphylococcal, Anti-leukemic, Anti-inflammatory, Analgesic Models)

There is a lack of specific preclinical in vivo data for this compound in established animal models for anti-staphylococcal, anti-leukemic, anti-inflammatory, or analgesic efficacy. While related heterocyclic compounds are often investigated for such properties, dedicated studies to evaluate the in vivo performance of this specific molecule have not been found in the reviewed literature.

For context, the development of novel therapeutic agents often involves assessing their efficacy in relevant disease models. For instance, anti-leukemic potential is often evaluated in models of acute myeloid leukemia (AML), a cancer of the blood and bone marrow. researchgate.net The evaluation of new chemical entities in such validated models is a crucial step in the drug discovery and development process.

Detailed Elucidation of Molecular Mechanism of Action

The biological activity of this compound and its derivatives is often linked to their ability to act as inhibitors of specific enzymes or modulators of receptor pathways. Research into analogous structures suggests that compounds in this class can target key cellular processes. For instance, benzamide derivatives have been identified as potent inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP), which is involved in DNA repair, and inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of purine (B94841) nucleotides. nih.gov The mechanism often involves the active metabolites of these compounds, which mimic endogenous molecules to inhibit enzymatic activity. nih.gov

Furthermore, the broader class of indazole-containing derivatives is known to exhibit a wide array of pharmacological activities by interacting with various biological targets, including protein kinases. nih.gov For example, certain indazole derivatives have been shown to inhibit Fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation. nih.gov The this compound scaffold likely operates through similar targeted inhibition, where the specific arrangement of its functional groups allows for high-affinity binding to the active site of a target protein, thereby disrupting its function. The thiourea linker, in particular, may form critical hydrogen bonds or coordinate with residues within a binding pocket, contributing to the compound's inhibitory potential.

Computational Chemistry and Rational Drug Design Strategies Applied to N 1h Indazol 4 Ylcarbamothioyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Fulfilling the request would require fabricating data or presenting information from unrelated molecules as if it pertained to the subject compound, which would be misleading and scientifically unsound.

Analysis of Electronic Structure, Reactivity, and Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules like N-(1H-indazol-4-ylcarbamothioyl)benzamide. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's chemical reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap is a key indicator; a smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov For this compound, the electron-rich thiourea (B124793) linker and aromatic systems (benzamide and indazole) are expected to significantly influence the distribution of these orbitals.

The electronic properties are defined by the interplay between the benzamide (B126) moiety, the carbamothioyl linker, and the 1H-indazole core. The benzamide's carbonyl group acts as a hydrogen-bond acceptor, while the N-H groups of the thiourea and indazole moieties are hydrogen-bond donors. These features create a molecule with a distinct electrostatic potential map, highlighting regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic properties can also be predicted and analyzed computationally. Theoretical calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and mass spectra, which can then be compared with experimental data for structural confirmation. nih.govresearchgate.net For instance, the IR spectrum is expected to show characteristic stretching frequencies for N-H, C=O (amide), and C=S (thiourea) bonds. The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the benzamide, thiourea, and indazole fragments. researchgate.net Mass spectrometry fragmentation patterns can also be rationalized by analyzing bond strengths and the stability of potential fragments. researchgate.net

Table 1: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Key Functional Group | Predicted Characteristic Signal |

|---|---|---|

| Infrared (IR) Spectroscopy | N-H (Amide, Thiourea, Indazole) | ~3200-3400 cm⁻¹ |

| C=O (Benzamide) | ~1650-1680 cm⁻¹ | |

| C=S (Thiourea) | ~1200-1300 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons (Benzene, Indazole) | ~7.0-8.5 ppm |

| N-H Protons | ~8.5-13.0 ppm (variable, broad) | |

| ¹³C NMR Spectroscopy | C=O Carbon | ~160-170 ppm |

| C=S Carbon | ~180-190 ppm | |

| Aromatic Carbons | ~110-140 ppm |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For this compound, a pharmacophore model would be constructed based on its key structural features that are critical for molecular recognition by a biological target. dovepress.com These features typically include hydrogen bond donors (from the N-H groups of the indazole and thiourea), hydrogen bond acceptors (the carbonyl oxygen and thiocarbonyl sulfur), and aromatic rings (the benzamide and indazole systems).

Once a pharmacophore model is developed, it can be employed as a 3D query in virtual screening campaigns. dovepress.comnih.gov This process involves computationally searching large chemical databases, containing millions of compounds, to identify molecules that match the defined pharmacophoric features. researchgate.net This approach efficiently filters vast libraries to prioritize a smaller, more manageable set of compounds for experimental testing, significantly accelerating the discovery of novel hits with potentially similar or improved activity. nih.govresearchgate.net The success of such a screen relies on a well-defined pharmacophore that accurately represents the key interactions of the active conformation of the lead compound. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Originating Moiety | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Indazole N-H | Interaction with acceptor groups in a target's active site |

| Hydrogen Bond Donor (HBD) | Thiourea N-H (x2) | Formation of key hydrogen bonds with the target |

| Hydrogen Bond Acceptor (HBA) | Benzamide C=O | Accepting hydrogen bonds from donor groups in the target |

| Hydrogen Bond Acceptor (HBA) | Thiourea C=S | Potential for hydrogen bonding or metal coordination |

| Aromatic Ring (AR) | Benzamide Phenyl Ring | π-π stacking or hydrophobic interactions |

| Aromatic Ring (AR) | Indazole Bicyclic System | π-π stacking or hydrophobic interactions |

Rational Drug Design and Lead Optimization Strategies

Rational drug design utilizes knowledge of a biological target's structure and the lead compound's binding mode to guide the design of more potent and selective molecules. nih.govnih.gov Starting with a hit compound like this compound, a lead optimization campaign would involve systematic structural modifications to improve its pharmacological profile. monash.edunih.gov This process aims to enhance target affinity and selectivity, while simultaneously optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Structure-based drug design (SBDD) is a powerful strategy within this framework. If the crystal structure of the target protein in complex with the lead compound is available, it provides a detailed map of the binding interactions. nih.gov This information allows medicinal chemists to design modifications that strengthen favorable interactions or introduce new ones. For example, substituents could be added to the benzamide or indazole rings to fill unoccupied hydrophobic pockets in the active site, thereby increasing binding affinity. nih.govnih.gov

Application of Bioisosterism in Benzamide and Indazole Scaffolds

Bioisosterism involves the substitution of an atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. This is a common and effective strategy in lead optimization. nih.gov For this compound, bioisosteric replacements could be applied to several parts of the molecule.

The central thiourea linker (–NHCSNH–) is a prime candidate for modification. It could be replaced with a classical bioisostere like urea (B33335) (–NHCONH–) to alter hydrogen bonding capacity and polarity. nih.gov Non-classical bioisosteres, such as a triazole ring, could also be considered to change the geometry and lipophilicity of the linker. nih.gov Similarly, the benzamide scaffold can be modified. The amide bond itself could be replaced with bioisosteres like a thioamide or a sulfonamide to modulate chemical stability and binding interactions. nih.gov The indazole ring could also be swapped for other bicyclic heteroaromatic systems like benzimidazole (B57391) or indole (B1671886) to explore different interactions with the target and potentially escape patent-protected chemical space.

Table 3: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Thiourea Linker (-NHCSNH-) | Urea Linker (-NHCONH-) | Modulate H-bonding, polarity, and metabolic stability. nih.gov |

| 1,2,4-Triazole | Introduce rigidity, alter vector projections of substituents. nih.gov | |

| Amide (in Benzamide) | Thioamide, Sulfonamide | Change electronic properties and H-bonding capacity. nih.gov |

| Indazole Ring | Benzimidazole, Indole, Benzotriazole | Alter H-bonding patterns, aromatic interactions, and physicochemical properties. |

| Benzene (B151609) Ring (in Benzamide) | Pyridine (B92270), Thiophene | Introduce heteroatoms to modulate solubility and create new interaction points. |

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping is a computational or rational design strategy aimed at identifying isofunctional molecular structures with significantly different core skeletons. niper.gov.in This technique is valuable for discovering novel chemical series, improving physicochemical properties, and generating new intellectual property. niper.gov.in Applied to this compound, the indazole or benzamide core could be replaced by a completely different scaffold that maintains the crucial three-dimensional arrangement of the pharmacophoric features. For instance, the indazole scaffold might be replaced with a triazolopyridine or imidazopyridine system that presents its substituents in a similar spatial orientation. niper.gov.in

Molecular hybridization involves combining structural features from two or more different pharmacophores into a single new molecule. This approach can lead to compounds with dual activity or improved potency by leveraging favorable interactions from different parent molecules. A hybridization strategy could involve linking the this compound scaffold to another fragment known to bind to an adjacent sub-pocket of the target protein, creating a more potent and specific inhibitor.

Fragment-Based Drug Design (FBDD) Considerations for Hit Expansion

Fragment-Based Drug Design (FBDD) is an alternative to high-throughput screening that begins by identifying low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target. frontiersin.orgnih.gov These initial fragment hits are then optimized into more potent lead compounds. The structure of this compound can be conceptually deconstructed into three fragments: 4-amino-1H-indazole, benzoyl isothiocyanate (or benzamide), and the thiourea linker.

In a hypothetical FBDD approach, fragments like 1H-indazole or a simple benzamide could be identified in an initial screen using sensitive biophysical techniques like NMR or X-ray crystallography. nih.govresearchgate.net Once a fragment is confirmed to bind to the target, strategies like "fragment growing" or "fragment linking" are employed. researchgate.netnih.gov

Fragment Growing: A confirmed indazole fragment binding in the active site could be elaborated by adding substituents step-by-step, guided by structural data, to eventually incorporate the thiourea and benzamide portions and achieve high affinity. researchgate.net

Fragment Linking: If separate fragments, such as an indazole and a benzamide, were found to bind in adjacent pockets of the target, they could be covalently joined with an appropriate linker (like thiourea) to create a single high-affinity molecule. nih.gov

Prodrug Design Strategies for Enhanced Pharmacokinetic Performance

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. This strategy is often used to overcome poor pharmacokinetic properties, such as low aqueous solubility or poor membrane permeability. nih.gov

The this compound structure offers several handles for prodrug modification. The N1-H of the indazole ring is a particularly attractive site. Attaching a water-solubilizing promoiety, such as a phosphate (B84403) group, an amino acid, or a carbamate (B1207046) linker connected to a soluble group, could significantly enhance the compound's solubility. nih.gov For example, a phosphate ester prodrug would be highly water-soluble and could be cleaved in vivo by alkaline phosphatases to release the active parent drug. Similarly, carbamate-based prodrugs have been successfully used to improve the properties of benzamide-containing compounds. nih.gov These modifications can lead to improved bioavailability and better therapeutic outcomes.

Table 4: Potential Prodrug Strategies for this compound

| Attachment Site | Promoiety Type | Example | Goal | Activation Mechanism |

|---|---|---|---|---|

| Indazole N1-H | Phosphate Ester | -OPO(OH)₂ | Increase aqueous solubility | Cleavage by phosphatases |

| Indazole N1-H | Amino Acid Conjugate | -C(O)CH(R)NH₂ | Increase solubility, potential for active transport | Cleavage by esterases/amidases |

| Indazole N1-H | Carbamate | -C(O)O-R' | Modulate lipophilicity and permeability | Cleavage by esterases |

| Benzamide N-H | N-acyloxymethyl | -CH₂OC(O)R' | Enhance permeability | Cleavage by esterases |

Preclinical Pharmacokinetics and Drug Metabolism Dmpk Studies of N 1h Indazol 4 Ylcarbamothioyl Benzamide Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

Understanding the ADME profile is fundamental to optimizing drug design and selecting candidates with favorable properties for further development. Studies on various benzamide (B126) and indazole analogues provide a predictive framework for the behavior of this class of compounds.

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These tests, typically using liver microsomes or hepatocytes from preclinical species (e.g., rat) and humans, determine the rate at which a compound is metabolized by drug-metabolizing enzymes.

Research on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which are structural analogues, has provided valuable stability data. For instance, the compound K22, a potent PLK4 inhibitor, demonstrated good stability in human liver microsomes, with a half-life (T½) of 51.0 minutes. nih.gov This suggests that such indazole-containing structures are not immediately cleared by hepatic metabolism, a favorable characteristic for maintaining therapeutic concentrations. nih.gov

Similarly, studies on other novel benzamide analogues have assessed their metabolic fate. For a diacylglyceride (B12379688) acyltransferase-1 (DGAT-1) inhibitor, the half-life against Phase I metabolism was 75.3 minutes in rat liver microsomes and over 120 minutes in human liver microsomes, indicating greater stability in the human system. nih.gov In contrast, some triazole-based amide analogues showed lower stability, with one compound having only 21% remaining after incubation with rat liver microsomes (RLM), suggesting that small structural changes, such as the placement of an adjacent benzene (B151609) ring, can significantly increase susceptibility to metabolism. nih.gov

| Compound Analogue | System | Half-Life (T½) |

|---|---|---|

| K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | Human Liver Microsomes | 51.0 min nih.gov |

| KR-69232 (DGAT-1 inhibitor) | Rat Liver Microsomes | 75.3 min nih.gov |

| Human Liver Microsomes | >120 min nih.gov |

Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and potential for drug-drug interactions. For benzamide and indazole analogues, metabolism typically proceeds through common Phase I and Phase II reactions.

Studies on related sulfonamide and triazole structures have identified several key metabolic pathways. nih.govrrpharmacology.ru Phase I oxidative pathways are common, with metabolites formed through N-oxidation, carbon hydroxylation, and oxidative N-dealkylation. nih.gov For example, analysis of a benzenesulfonamide (B165840) derivative led to the identification of N-hydroxy and hydroxymethyl metabolites, products of biotransformation. rrpharmacology.ru The insertion of certain structural features, like a biphenyl (B1667301) pyridine (B92270) or a methyl substituent, can create metabolic "soft spots" that are prone to microsomal oxidation. nih.gov These findings suggest that the N-(1H-indazol-4-ylcarbamothioyl)benzamide structure is likely susceptible to similar oxidative metabolic pathways targeting the indazole and benzamide rings.

In vivo pharmacokinetic studies in animal models such as rats and mice are performed to understand how a compound behaves in a whole organism. These studies provide key parameters including clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

For a novel DGAT-1 inhibitor analogue with a benzimidazole (B57391) core, intravenous administration in rats showed non-linear kinetics at higher doses, with corresponding changes in systemic clearance and volume of distribution. nih.gov Following oral administration, the compound exhibited low bioavailability (<10%) and was absorbed slowly, with a time to maximum concentration (Tmax) between 3.8 and 5.2 hours. nih.gov This limited absorption was confirmed by the significant amount of the compound remaining in the intestine at Tmax. nih.gov

In another study, an indazole acetamide (B32628) derivative showed good plasma and central nervous system exposure after oral dosing in mice, indicating effective absorption and distribution. nih.gov Furthermore, a benzamide-based orexin (B13118510) receptor antagonist exhibited relatively short half-life profiles in both rats and dogs, suggesting it would be a short-acting agent in humans. nih.gov

| Parameter | Value |

|---|---|

| Oral Bioavailability (%F) | <10% |

| Time to Max. Concentration (Tmax) | 3.8 - 5.2 hours |

| Systemic Clearance (CL) | Dose-dependent |

| Volume of Distribution (Vd) | Dose-dependent |

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act at its target site. High plasma protein binding can limit the free fraction of the drug, affecting its efficacy and clearance.

Analogues of this compound have demonstrated a tendency for high plasma protein binding. The indazole derivative K22 showed a very high binding rate, with a bound fraction (fb) of 99.7% in human plasma. nih.gov Similarly, the DGAT-1 inhibitor analogue KR-69232 was found to be highly bound to both rat and human plasma proteins (>99.8%). nih.gov This characteristic is common for lipophilic molecules and suggests that a significant portion of the administered dose may be sequestered in the plasma, potentially leading to a longer duration of action. nih.govnih.gov

In Silico Pharmacokinetic Predictions

Computational, or in silico, models are increasingly used in the early stages of drug discovery to predict the ADME properties of compounds before they are synthesized. nih.gov These predictions help prioritize candidates with a higher likelihood of possessing drug-like properties.

In silico tools are particularly useful for predicting oral absorption, a key factor for orally administered drugs. These models often assess compliance with frameworks like Lipinski's "Rule of Five," which predicts that compounds with certain physicochemical properties (e.g., molecular weight <500, logP <5) are more likely to be orally bioavailable. nih.gov

Computational studies on various benzamide and N-aryl-1,3,4-oxadiazol-2-amine analogues consistently predict excellent or high gastrointestinal absorption. nih.govmdpi.com For a series of 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamides, all compounds were predicted to have excellent intestinal absorption, with values ranging from 88% to over 91%. mdpi.com Similarly, studies on N-(1-adamantylcarbamothioyl)benzamides revealed an ADME profile characterized by high permeability, likely due to the lipophilic nature of the adamantane (B196018) moiety. farmaciajournal.com Many of these related structures were found to follow Lipinski's rule, suggesting they are good candidates for oral administration. nih.govmsu-journal.com Based on these findings from analogous structures, this compound is predicted to have favorable properties for gastrointestinal absorption.

Preclinical Pharmacokinetic Data for this compound Analogues Remains Elusive in Publicly Available Research

Despite a thorough review of scientific literature, specific preclinical pharmacokinetic data, including half-life and clearance values for this compound and its direct analogues, could not be located in publicly accessible databases and research publications.

The investigation sought to collate detailed research findings on the drug metabolism and pharmacokinetic (DMPK) profile of this specific chemical entity and its closely related compounds. The primary focus was on establishing key parameters such as in vitro and in vivo half-life (t½) and clearance (CL) rates, which are crucial for assessing the potential of a compound in early-stage drug development.

While the broader class of indazole derivatives has been the subject of extensive research in medicinal chemistry, leading to several approved drugs, the pharmacokinetic properties are highly specific to the individual molecular structure. General statements about the metabolic tendencies of indazole or thiourea-containing compounds, which are known to sometimes exhibit metabolic instability or poor solubility, cannot be extrapolated to provide quantitative data for this compound without direct experimental evidence.

The absence of this specific data in the public domain suggests that such preclinical studies may not have been published or may be part of proprietary research. Therefore, the generation of a detailed and scientifically accurate article section on the estimation of half-life and clearance for this compound and its analogues, complete with data tables as requested, is not possible at this time. Further research and publication in this specific area would be required to fulfill such a request.

Concluding Remarks and Future Research Directions

Advancements in Synthetic Methodologies for Novel Derivatives with Enhanced Properties

The future development of N-(1H-indazol-4-ylcarbamothioyl)benzamide hinges on the ability to generate a diverse library of derivatives for extensive structure-activity relationship (SAR) studies. Recent advancements in the synthesis of indazole-containing compounds offer a roadmap for achieving this efficiently and sustainably. researchgate.net Traditional methods are being supplanted by more sophisticated catalyst-based approaches, including those using transition metals, acids, and bases, which enhance both the efficiency and selectivity of reactions. benthamdirect.comingentaconnect.com

Modern synthetic strategies that could be applied include:

C-H Amination: Metal-free processes like PIFA-mediated direct aryl C-H amination provide a greener and milder alternative for constructing the indazole ring system from readily available arylhydrazones. nih.govnih.gov

Flow Chemistry and Microwave-Assisted Synthesis: Integrating these technologies can accelerate the synthesis of novel derivatives, allowing for rapid optimization of reaction conditions and the creation of large compound libraries for high-throughput screening. nih.gov

By employing these advanced methods, researchers can systematically modify the core structure—for instance, by substituting different groups on the benzamide (B126) ring or the indazole nucleus—to fine-tune the compound's physicochemical properties, potency, selectivity, and pharmacokinetic profile.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While a primary mechanism of action may be established, the structural motifs within this compound suggest a high potential for polypharmacology—the ability to interact with multiple biological targets. Both indazole and thiourea (B124793) derivatives are known to exhibit a broad spectrum of pharmacological activities, and future research should aim to explore these untapped therapeutic applications. researchgate.netmdpi.com

The thiourea moiety, for example, is a key pharmacophore in drugs with anticancer, antituberculosis, and antiseptic properties. biointerfaceresearch.com Similarly, the indazole scaffold is present in compounds developed as potent inhibitors of various enzymes crucial in disease pathology. nih.gov Future research should therefore include comprehensive screening of this compound and its novel derivatives against a wide panel of biological targets to uncover new therapeutic uses.

Table 1: Potential Biological Targets for Indazole and Thiourea Scaffolds

| Scaffold | Potential Biological Targets | Therapeutic Area |

|---|---|---|

| Indazole | Pan-Pim kinases, Epidermal Growth Factor Receptor (EGFR) kinase, JNK3, Cyclin-dependent kinase 2 | Oncology, Neurodegenerative Diseases |

| Thiourea | HER2, K-Ras, Prostate Specific Membrane Antigen (PSMA), Tyrosinase, Cholinesterase | Oncology, Neurodegenerative Diseases |

| Both | Thymidine phosphorylase, α-glucosidase, various bacterial and viral proteins | Metabolic Disorders, Infectious Diseases |

This table is generated based on documented activities of various indazole and thiourea derivatives. biointerfaceresearch.comresearchgate.netnih.govnih.govresearchgate.netdrugbank.com

Integration of Advanced Computational and Artificial Intelligence-Driven Approaches in Drug Discovery

Key applications include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel targets for which derivatives of the lead compound might show high affinity. abbvie.com

Generative AI for Drug Design: Machine learning models, particularly generative AI, can design novel molecules de novo with optimized properties. abbvie.com These models can learn the complex relationships between chemical structures and biological activities to propose new derivatives with enhanced potency and better ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Predictive Modeling: AI can be used to build predictive models for a compound's bioactivity, toxicity, and pharmacokinetic properties, reducing the reliance on costly and time-consuming experimental assays. nih.govanr.fr For instance, AI-driven approaches are being specifically developed to predict interactions with ABC transporters, which could be highly relevant for optimizing modulators of ABCG2. anr.fr

Virtual Screening: High-throughput virtual screening using molecular docking and other computational techniques can rapidly screen large virtual libraries of derivatives against specific biological targets to prioritize candidates for synthesis and biological testing. biointerfaceresearch.com

By embracing these computational tools, researchers can make more informed decisions, increase the success rate of drug candidates, and significantly shorten the development timeline.

Development of Innovative Preclinical Models for Efficacy and DMPK Assessment

To accurately predict the clinical success of novel derivatives of this compound, it is crucial to move beyond simplistic preclinical models. The development and use of more sophisticated and clinically relevant models for assessing both efficacy and DMPK (Drug Metabolism and Pharmacokinetics) is a critical future direction.

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor translation of in vitro results to in vivo outcomes. Innovative preclinical models that offer better predictive value include:

3D Cellular Models: Multicellular tumor spheroids (MCTS) and organoids provide a more accurate representation of the tumor microenvironment, including cell-cell interactions and nutrient gradients, making them superior for testing anticancer agents and modulators of multidrug resistance. mdpi.com

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor and are considered a gold standard for predicting patient response to therapy.

Humanized Mouse Models: For assessing DMPK and interactions with the human immune system, mouse models can be engineered to express human genes, such as those for drug-metabolizing enzymes or specific transporters like ABCG2.

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the physiology of human organs and are increasingly used to study drug metabolism, transport across biological barriers like the blood-brain barrier, and toxicity in a more controlled and human-relevant system.

Table 2: Advanced Preclinical Models and Their Applications

| Model Type | Key Features | Primary Application |

|---|---|---|

| Multicellular Spheroids/Organoids | 3D cell structure, mimics tumor microenvironment | Efficacy testing for anti-cancer agents, assessment of drug penetration. mdpi.com |

| Patient-Derived Xenografts (PDX) | Maintains original tumor heterogeneity and architecture | Predicting patient-specific response to therapy. |

| Cell Lines Overexpressing Transporters | Stably transfected cells (e.g., MDA-MB-231/R, HEK293) expressing high levels of a specific transporter (e.g., ABCG2). mdpi.comnih.gov | In vitro screening of transporter inhibitors and reversal of multidrug resistance. mdpi.comnih.govmdpi.com |

| In Vivo Xenograft Models | Human cancer cells implanted in immunocompromised mice. | In vivo assessment of tumor growth inhibition and efficacy of MDR reversal agents. nih.gov |

| Organ-on-a-Chip | Microfluidic systems simulating organ function. | DMPK studies, toxicity assessment, modeling of biological barriers. |

This table summarizes various preclinical models used in drug development.

By leveraging these advanced models, researchers can gain a more comprehensive understanding of the efficacy, selectivity, and pharmacokinetic behavior of new this compound derivatives, ultimately increasing the likelihood of successful clinical translation.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1H-indazol-4-ylcarbamothioyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzamide derivatives typically involves coupling reactions between activated carbonyl groups (e.g., benzoyl chloride) and amine/thiol-containing precursors. For example:

- Step 1: React 1H-indazol-4-amine with thiophosgene to form the carbamothioyl intermediate.

- Step 2: Couple the intermediate with benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Optimization: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify using column chromatography. Yield improvements (>80%) are achievable by controlling stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) and maintaining inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are critical for structural characterization, and how do key spectral features correlate with functional groups?

Methodological Answer:

- 1H/13C-NMR:

- HRMS: Exact mass analysis (e.g., [M+H]+ ion) confirms molecular formula (C₁₅H₁₁N₅OS requires m/z 321.0682).

- FT-IR: Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) confirm amide and thiourea linkages .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Enzyme inhibition assays: Compare IC₅₀ values under standardized conditions (pH, temperature, substrate concentration). For example, discrepancies in HDAC inhibition may stem from isoform selectivity (e.g., Class I vs. II HDACs) .

- Cellular assays: Account for membrane permeability by measuring intracellular concentrations via LC-MS. Poor solubility (logP >3) may reduce apparent activity in aqueous media; use DMSO stock solutions ≤0.1% v/v .

- Control experiments: Include positive controls (e.g., SAHA for HDAC inhibition) and validate target engagement using CRISPR knockdowns or competitive binding assays .

Advanced: What computational approaches are suitable for predicting binding modes and off-target interactions?

Methodological Answer:

- Molecular docking (AutoDock Vina): Use the crystal structure of HDAC2 (PDB: 3MAX) to model interactions. Key residues (e.g., Asp 181, His 183) should form hydrogen bonds with the carbamothioyl group .

- MD simulations (GROMACS): Run 100-ns trajectories to assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) >2 Å suggests conformational flexibility requiring scaffold optimization .

- Off-target screening (SwissTargetPrediction): Prioritize kinases and GPCRs due to the compound’s planar aromatic structure. Validate with kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Advanced: How can thermal stability and crystallinity be analyzed to improve formulation for in vivo studies?

Methodological Answer:

- Thermogravimetric analysis (TGA): Determine decomposition onset temperature (T₀). For benzamide derivatives, T₀ >200°C suggests suitability for lyophilization .

- Differential scanning calorimetry (DSC): Identify melting points and polymorphs. A sharp endothermic peak (e.g., 177–180°C) indicates high crystallinity, which enhances shelf life .

- Powder X-ray diffraction (PXRD): Compare experimental patterns with simulated data (Mercury 4.3) to confirm phase purity. Use milling or solvent-drop grinding to address amorphous content .

Advanced: What strategies mitigate synthetic challenges such as low yields or byproduct formation?

Methodological Answer:

- Byproduct mitigation: Replace thiophosgene with safer alternatives (e.g., Lawesson’s reagent) to reduce toxic byproducts. Monitor intermediates via LC-MS .

- Yield optimization: Use microwave-assisted synthesis (100°C, 30 min) to accelerate coupling reactions. For example, microwave irradiation increases yields by 15–20% compared to conventional heating .

- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers or diastereomers. Confirm purity via 1H-NMR integration .

Advanced: How can researchers validate hypothesized mechanisms of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 knockouts: Generate HDAC1/2-KO cell lines to confirm target specificity. Rescue experiments (e.g., HDAC2 overexpression) can corroborate findings .

- Transcriptomic profiling (RNA-seq): Identify differentially expressed genes post-treatment (e.g., upregulation of RELN or GAD67 in neuronal models) .

- SPR (Biacore): Measure binding kinetics (ka, kd) to recombinant targets. A KD <1 µM supports high-affinity interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.